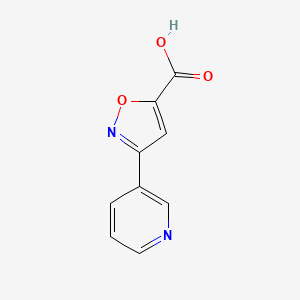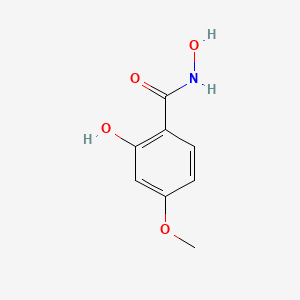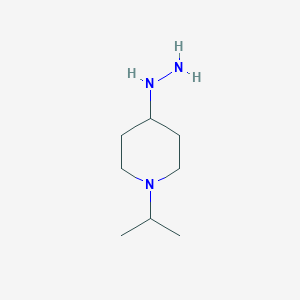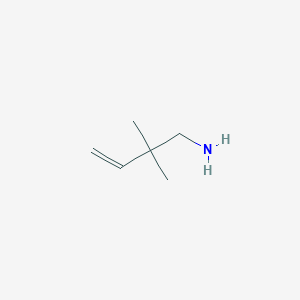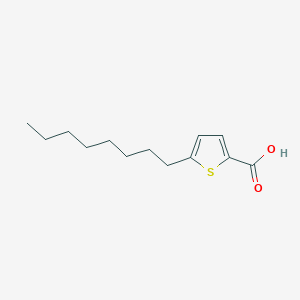
5-Octylthiophene-2-carboxylic acid
Overview
Description
5-Octylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family . It has a molecular weight of 240.37 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The IUPAC name for 5-Octylthiophene-2-carboxylic acid is 5-octylthiophene-2-carboxylic acid . Its InChI code is 1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12 (16-11)13 (14)15/h9-10H,2-8H2,1H3, (H,14,15) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors . Carboxylic acids, like 5-Octylthiophene-2-carboxylic acid, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .Physical And Chemical Properties Analysis
5-Octylthiophene-2-carboxylic acid has a molecular weight of 240.37 . It is stored at a temperature between 2-8°C .Scientific Research Applications
Antibacterial Activity
The synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylates has led to a new class of thiophene-based molecules. Among these, 2-ethylhexyl-(p-tolyl)thiophene-2-carboxylate (4F) exhibited outstanding antibacterial action against XDR Salmonella Typhi, with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. This compound surpassed the efficacy of ciprofloxacin and ceftriaxone .
Molecular Docking Studies
To understand the intermolecular interactions, molecular docking studies were conducted. The binding affinity of functionalized thiophene derivatives (4A–4G) against XDR S. Typhi was compared to bacterial enzyme PDB ID: 5ztj. Notably, 4F demonstrated the highest potential value as an antibacterial agent .
Medicinal Chemistry Applications
Thiophene-based analogs have piqued the interest of scientists as potential biologically active compounds. Researchers explore their role in medicinal chemistry to enhance advanced compounds with diverse biological effects .
Structural and Spectroscopic Features
Density functional theory (DFT) calculations were employed to examine the electronic, structural, and spectroscopic features of the newly synthesized molecules (4A–4G). These insights contribute to understanding their behavior and potential applications .
Polymerization Reactions
While not directly related to 5-Octylthiophene-2-carboxylic acid, recent developments in the synthesis of regioregular thiophene-based polymers have implications for materials science and organic electronics. Researchers have explored direct arylation polymerization reactions to create novel thiophene-based materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-octylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJSRSUALRGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520225 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90619-88-8 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



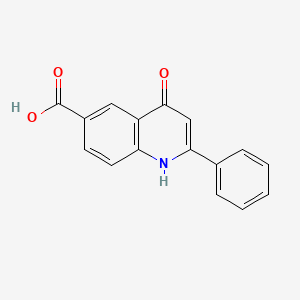
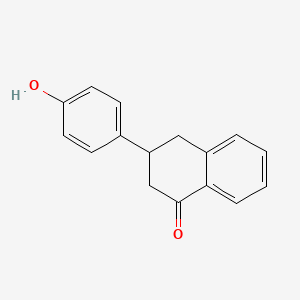
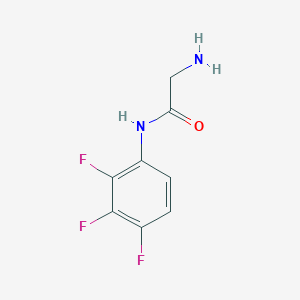
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)
![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)
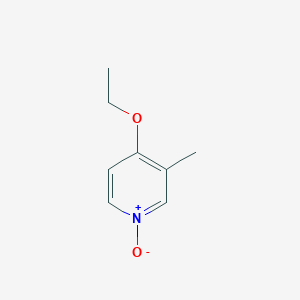
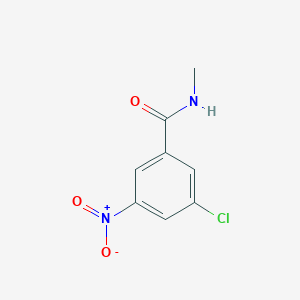
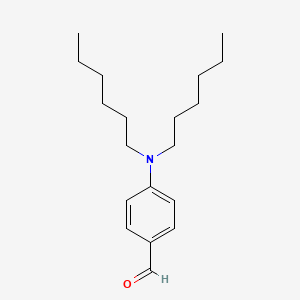
![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)
